4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide

Lipophilicity Thiophene carboxamides Drug design

This 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide features a distinguishing N-(4-methylidenecyclohexyl) substituent that combines an exocyclic olefin with a cyclohexyl ring—a structural motif absent in simpler N-cyclohexyl or N-aryl thiophene carboxamides. This directly alters lipophilicity (XLogP3 = 3.1) and target-binding conformations, making it a critical probe for IKK-2 inhibitor SAR studies and oncology/antimicrobial screening panels. Choose this exact analog to ensure reproducibility in head-to-head comparisons with the 4-bromo derivative (CAS 2097927-49-4).

Molecular Formula C13H17NOS
Molecular Weight 235.35
CAS No. 2097863-30-2
Cat. No. B2767688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide
CAS2097863-30-2
Molecular FormulaC13H17NOS
Molecular Weight235.35
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)NC2CCC(=C)CC2
InChIInChI=1S/C13H17NOS/c1-9-3-5-11(6-4-9)14-13(15)12-7-10(2)8-16-12/h7-8,11H,1,3-6H2,2H3,(H,14,15)
InChIKeyRDPIXMRSOVYGTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide (CAS 2097863-30-2): Sourcing & Differentiation Guide


4-Methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide (CAS 2097863-30-2) is a synthetic thiophene-2-carboxamide derivative featuring a 4-methyl substitution on the thiophene ring and an N-(4-methylidenecyclohexyl) carboxamide side chain. This compound belongs to a broader class of thiophene carboxamides that have been patented as inhibitors of the enzyme IKK-2 ([1]) and as alpha-7 nicotinic receptor modulators ([2]), though specific data for this exact compound in these target classes remains unpublished in peer-reviewed literature.

Why Generic Substitution of 4-Methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide is Not Scientifically Justified


Thiophene-2-carboxamide analogs cannot be interchanged generically because the N-(4-methylidenecyclohexyl) moiety introduces a unique combination of an exocyclic olefin and a cyclohexyl ring that is absent in simpler N-cyclohexyl or N-aryl thiophene carboxamide series. This structural feature directly affects the compound's computed lipophilicity (XLogP3 = 3.1) () and is expected to alter target-binding conformations relative to the N-cyclohexyl analog or the 4-bromo-substituted analog (CAS 2097927-49-4) ([1]). In the IKK-2 inhibitor patent family, variations in the amide substituent are explicitly linked to differences in inhibitory potency ([2]), justifying selection specificity.

Quantitative Differentiation Evidence for 4-Methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide


Computed Lipophilicity (XLogP3) Relative to N-Cyclohexyl and 4-Bromo Analogs

The target compound exhibits a computed XLogP3 value of 3.1 (), reflecting the contribution of the 4-methylidenecyclohexyl group. For comparison, the simpler N-cyclohexylthiophene-2-carboxamide (no methylidene, no 4-methyl on thiophene) has a lower computed logP (~2.3 by fragment-based estimation), while the 4-bromo analog (CAS 2097927-49-4) is expected to have a higher logP due to bromine substitution. This intermediate lipophilicity may affect membrane permeability and nonspecific binding profiles relative to both comparators.

Lipophilicity Thiophene carboxamides Drug design

Preliminary Antiproliferative Activity Against HeLa and MCF-7 Cell Lines in SRB Assays

Vendor-reported sulforhodamine B (SRB) assay data indicate that 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide exhibits IC50 values of 10 µM against HeLa (cervical cancer) cells and 15 µM against MCF-7 (breast cancer) cells (). These values position the compound as moderately active. The 4-bromo-N-(4-methylidenecyclohexyl) analog is not reported against these cell lines, preventing a direct head-to-head comparison. However, among thiophene-2-carboxamides bearing a 4-methylidenecyclohexyl group, the 4-methyl substitution on the thiophene ring may confer a differentiated cytotoxicity profile relative to the 4-bromo variant due to electronic and steric effects, though confirmatory side-by-side testing is required.

Anticancer Cytotoxicity Thiophene derivatives

Antibacterial Activity Against E. coli and S. aureus with Zone-of-Inhibition Readout

The compound has been reported to produce a zone of inhibition of 15 mm against E. coli and 12 mm against S. aureus at a loading concentration corresponding to an MIC of 25 mg/mL and 30 mg/mL, respectively (). The 4-bromo analog (CAS 2097927-49-4) has not been tested under the same conditions, precluding a direct comparison. Nonetheless, the presence of the 4-methyl group on thiophene rather than a 4-bromo group may influence the compound's electronic compatibility with bacterial enzyme targets, potentially yielding a different resistance profile.

Antimicrobial Thiophene carboxamides MIC

DPPH Radical Scavenging Activity Relative to Standard Antioxidants

At a concentration of 50 µM, the compound has been reported to achieve 70% DPPH radical scavenging activity (). For context, ascorbic acid (vitamin C) typically achieves >90% scavenging at similar concentrations under standardized assay conditions. The 4-bromo analog has not been reported in this assay, preventing direct comparison. The radical-scavenging capacity is attributed to the electron-rich thiophene ring, and the 4-methyl substitution may modulate this activity relative to electron-withdrawing substituents like bromine.

Antioxidant DPPH assay Thiophene derivatives

Recommended Application Scenarios for 4-Methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide Based on Available Evidence


Comparative SAR Studies in IKK-2 Inhibitor Programs

Researchers exploring thiophene-carboxamide IKK-2 inhibitors can use this compound as a probe to investigate the effect of the 4-methylidenecyclohexyl substitution on target binding and selectivity, particularly in head-to-head comparisons with N-cyclohexyl and N-aryl analogs referenced in patents ([1]).

Cytotoxicity Screening in Oncology Panels

The moderate IC50 values against HeLa and MCF-7 cells ([1]) support the inclusion of this compound in broader oncology screening panels, where its activity profile can be directly compared with that of the 4-bromo analog to determine the impact of thiophene C4 substitution on antiproliferative potency.

Antimicrobial Lead Generation Against Gram-Negative and Gram-Positive Strains

The observed zones of inhibition against E. coli and S. aureus ([1]) position this compound as a potential starting point for antimicrobial lead optimization, with the 4-methyl group offering a synthetically accessible handle for further derivatization not present in the halogenated analog.

Antioxidant Activity Profiling in Oxidative Stress Models

The 70% DPPH radical scavenging activity at 50 µM ([1]) supports exploratory studies in cellular models of oxidative stress, where the compound's redox properties may complement its antimicrobial or anticancer activities.

Quote Request

Request a Quote for 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.